molecular formula C20H30N4O4 B4714093 N~1~'-(2,4-dimethoxyphenyl)-1,4'-bipiperidine-1',4'-dicarboxamide

N~1~'-(2,4-dimethoxyphenyl)-1,4'-bipiperidine-1',4'-dicarboxamide

Cat. No. B4714093
M. Wt: 390.5 g/mol
InChI Key: YUKOVWNOJYMXSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dimethoxyphenyl)-1,4'-bipiperidine-1',4'-dicarboxamide, commonly known as N~1~, is a chemical compound that has gained significant attention in scientific research due to its potential applications as a pharmacological tool. N~1~ is a selective κ-opioid receptor agonist, which means it binds to and activates specific opioid receptors in the brain and spinal cord.

Mechanism of Action

N~1~ binds selectively to the κ-opioid receptor and activates it, leading to a cascade of intracellular signaling events. The activation of the κ-opioid receptor results in the inhibition of neurotransmitter release, which leads to the modulation of pain perception, mood, and reward.
Biochemical and Physiological Effects
The activation of the κ-opioid receptor by N~1~ has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate pain perception, reduce anxiety and depression-like behaviors, and alter reward processing. Additionally, it has been shown to have anti-inflammatory effects and to modulate immune function.

Advantages and Limitations for Lab Experiments

N~1~ has several advantages as a pharmacological tool for laboratory experiments. It is highly selective for the κ-opioid receptor, which allows for the study of the receptor's specific functions. Additionally, it has a long half-life, which allows for prolonged activation of the receptor. However, one limitation of N~1~ is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several potential future directions for research involving N~1~. One direction is the development of more selective and potent κ-opioid receptor agonists that can be used as therapeutic agents. Additionally, further research is needed to fully understand the role of the κ-opioid receptor in various physiological and pathological processes. Finally, the development of novel delivery methods for N~1~ and other κ-opioid receptor agonists may lead to improved efficacy and reduced side effects in clinical settings.

Scientific Research Applications

N~1~ has been used as a research tool to study the κ-opioid receptor and its role in various physiological and pathological processes. It has been shown to have potential therapeutic applications in the treatment of pain, depression, and addiction.

properties

IUPAC Name

1-N-(2,4-dimethoxyphenyl)-4-piperidin-1-ylpiperidine-1,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N4O4/c1-27-15-6-7-16(17(14-15)28-2)22-19(26)23-12-8-20(9-13-23,18(21)25)24-10-4-3-5-11-24/h6-7,14H,3-5,8-13H2,1-2H3,(H2,21,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUKOVWNOJYMXSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)N2CCC(CC2)(C(=O)N)N3CCCCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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